

Application Note: Azide MegaStokes 735 for Dual-Labeled Probes in qPCR

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Compound of Interest		
Compound Name:	Azide MegaStokes dye 735	
Cat. No.:	B12057196	Get Quote

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Introduction

Quantitative real-time PCR (qPCR) is a cornerstone technique for the sensitive and specific detection and quantification of nucleic acids. Dual-labeled hydrolysis probes are a common format, utilizing a fluorophore-quencher pair to generate a sequence-specific fluorescent signal. The choice of fluorophore is critical for assay performance, especially in multiplex applications where spectral overlap between different dyes must be minimized.

Azide MegaStokes 735 is a far-red emitting fluorescent dye with a large Stokes shift, making it an attractive candidate for use in qPCR probes, particularly for multiplex assays. Its azide functionality allows for convenient incorporation into oligonucleotide probes via click chemistry. This application note provides a guide for the use of Azide MegaStokes 735 in dual-labeled qPCR probes, including recommended quenchers, a protocol for probe synthesis, and considerations for qPCR assay design and instrumentation.

Advantages of Azide MegaStokes 735 in qPCR

Large Stokes Shift: The significant separation between the excitation and emission maxima
of MegaStokes 735 reduces self-quenching and allows for more flexible filter set design,
minimizing crosstalk in multiplex assays.[1]



- Far-Red Emission: Emission in the far-red spectrum (around 735 nm) helps to reduce background fluorescence from biological samples, potentially increasing the signal-to-noise ratio.
- Click Chemistry Compatibility: The azide group enables a highly efficient and specific covalent attachment to an alkyne-modified oligonucleotide, simplifying the synthesis of custom probes.[2][3]

Key Properties of Azide MegaStokes 735

Property	Value	Reference
Excitation Maximum (λex)	586 nm	[1]
Emission Maximum (λem)	735 nm	[1]
Molar Absorbance (ε)	50,000 M ⁻¹ cm ⁻¹	[1]
Functional Group	Azide	[1]

Recommended Quencher for MegaStokes 735

The long emission wavelength of MegaStokes 735 requires a quencher with broad absorption in the far-red region. Based on commercially available quenchers, Black Hole Quencher™-3 (BHQ™-3) is the most suitable option, with a quenching range of 620-730 nm.[4] While the spectral overlap is not perfect, it is the best available choice to minimize background fluorescence and ensure a good signal-to-noise ratio.[4][5]

Experimental Protocols

Protocol 1: Synthesis of a Dual-Labeled Probe with Azide MegaStokes 735 and a 3'-Quencher using Click Chemistry

This protocol describes a two-step click chemistry approach to synthesize a dual-labeled probe with a 5'-Azide MegaStokes 735 and a 3'-quencher. This method involves the synthesis of an oligonucleotide with two different click handles.

Materials:



- 5'-DBCO-TEG Phosphoramidite
- 3'-Alkyne-Modifier Serinol CPG
- Azide MegaStokes 735
- Azide-modified BHQ-3 (or other suitable quencher)
- · Standard oligonucleotide synthesis reagents
- Glen-Pak™ cartridge or equivalent for purification
- · Copper(II) sulfate/THPTA solution
- · Sodium ascorbate
- Anhydrous DMSO
- Sodium acetate
- Ethanol

Procedure:

- Oligonucleotide Synthesis:
 - Synthesize the desired oligonucleotide sequence using standard phosphoramidite chemistry on a 3'-Alkyne-Modifier Serinol CPG.
 - In the final coupling step, use 5'-DBCO-TEG Phosphoramidite to introduce the 5'-DBCO group.
 - Deprotect the oligonucleotide using AMA for 2 hours at room temperature.
 - Purify the oligonucleotide using a Glen-Pak™ cartridge.[6] Elute the purified oligo and dry it completely.
- First Click Reaction (DBCO-Azide):



- Dissolve the purified, dried oligo in water.
- Add the azide-modified BHQ-3 quencher dissolved in DMSO.
- Allow the reaction to proceed overnight at room temperature. This copper-free click reaction will couple the quencher to the 5'-DBCO group.[6]
- Precipitate the oligonucleotide using sodium acetate and ethanol to remove excess quencher.
- Second Click Reaction (Copper-Catalyzed Alkyne-Azide):
 - Dissolve the quencher-labeled oligonucleotide in water.
 - Add Azide MegaStokes 735 dissolved in DMSO.
 - Add the pre-mixed and degassed copper(II) sulfate/THPTA solution.[6]
 - Add sodium ascorbate to initiate the reaction.[6]
 - Allow the reaction to proceed for 1 hour at room temperature.
 - Precipitate the dual-labeled oligonucleotide with sodium acetate and ethanol to remove excess dye and catalyst.[6]
- Final Purification:
 - Purify the final dual-labeled probe using HPLC to ensure high purity, which is critical for qPCR applications.

Protocol 2: qPCR Assay using a MegaStokes 735 Dual-Labeled Probe

This protocol provides a general framework for a qPCR experiment. Optimization of primer and probe concentrations, as well as thermal cycling parameters, is essential for optimal performance.

Materials:



- Purified dual-labeled probe with 5'-MegaStokes 735 and 3'-BHQ-3
- Forward and reverse primers
- qPCR master mix (containing DNA polymerase, dNTPs, and buffer)
- Template DNA
- Nuclease-free water
- qPCR instrument with appropriate filter sets

Procedure:

- Reaction Setup:
 - Prepare a reaction mix containing the qPCR master mix, forward primer, reverse primer, and the dual-labeled probe at their optimized concentrations.
 - A typical starting point for primer concentration is 100-500 nM and for the probe is 50-250 nM.
 - Aliquot the master mix into qPCR tubes or wells of a plate.
 - Add the template DNA or no-template control (NTC) to the respective tubes/wells.
 - The final reaction volume is typically 10-25 μL.
- Thermal Cycling:
 - A typical qPCR program consists of an initial denaturation step, followed by 40-45 cycles of denaturation and annealing/extension.
 - Initial Denaturation: 95°C for 2-10 minutes.
 - Cycling (40-45 cycles):
 - Denaturation: 95°C for 10-30 seconds.



 Annealing/Extension: 60-65°C for 30-60 seconds (data acquisition is performed at this step).

Data Analysis:

- The qPCR instrument software will generate amplification plots.
- Set the baseline and threshold to determine the cycle threshold (Ct) values for each sample.
- Analyze the Ct values to determine the relative or absolute quantification of the target nucleic acid.

Data Presentation

The following tables summarize the expected performance characteristics of a MegaStokes 735 dual-labeled probe. Note: As specific experimental data for Azide MegaStokes 735 in qPCR is not yet widely available, these values are estimations based on the properties of similar far-red dyes and should be experimentally verified.

Table 1: Estimated Spectroscopic Properties of a MegaStokes 735 Dual-Labeled Probe

Parameter	Estimated Value	Notes
Quantum Yield (Φ)	0.1 - 0.3	The quantum yield of far-red dyes can be lower than that of dyes in the visible range and can be influenced by conjugation to an oligonucleotide.[7][8]
Photostability	Moderate to High	Cyanine-based dyes, to which MegaStokes 735 is structurally related, can exhibit good photostability, but this should be confirmed under qPCR cycling conditions.[1][9][10]



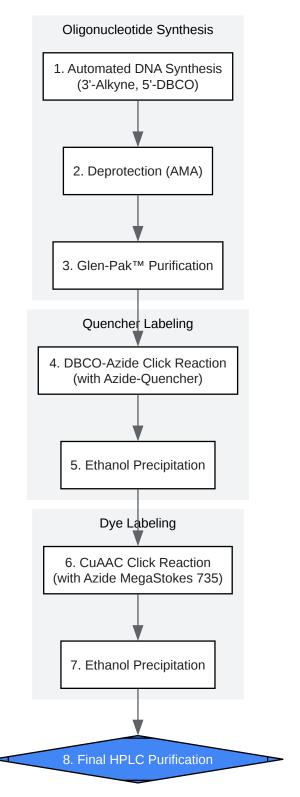
Table 2: qPCR Performance Metrics (Hypothetical Data for a Validated Assay)

Metric	Expected Performance	Considerations
Signal-to-Noise Ratio	> 10	A high signal-to-noise ratio is crucial for sensitivity. This is dependent on efficient quenching and low background fluorescence.[11]
PCR Efficiency	90-110%	Optimal primer and probe design, along with optimized reaction conditions, are necessary to achieve high PCR efficiency.
Linear Dynamic Range	6-8 log units	The ability to accurately quantify target over a wide range of concentrations.
Limit of Detection (LOD)	< 50 copies	The lowest concentration of target that can be reliably detected.

Visualizations Experimental Workflow for Dual-Labeled Probe Synthesis



Workflow for Dual-Labeled Probe Synthesis



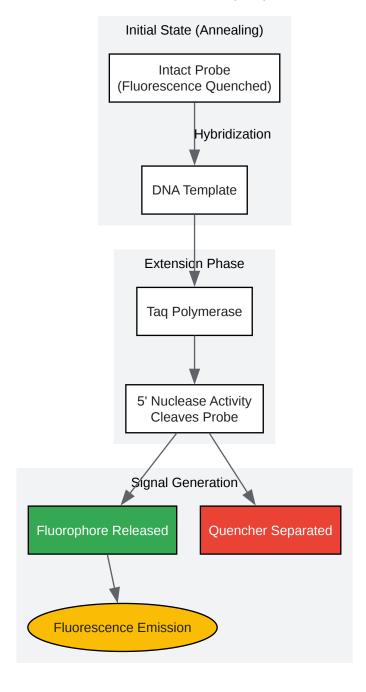
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Caption: A stepwise workflow for the synthesis of a dual-labeled probe using a two-step click chemistry approach.

Mechanism of a Dual-Labeled Hydrolysis Probe in qPCR

Mechanism of a Dual-Labeled Hydrolysis Probe



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Caption: The mechanism of signal generation for a dual-labeled hydrolysis probe during the extension phase of qPCR.

qPCR Instrument Compatibility

Azide MegaStokes 735, with its excitation at 586 nm and emission at 735 nm, requires a qPCR instrument with a suitable filter set for far-red dyes. Many modern qPCR instruments offer customizable filter sets or have channels that can accommodate these wavelengths.

Recommended Filter Set:

- Excitation Filter: A bandpass filter centered around 580-590 nm.
- Emission Filter: A long-pass or bandpass filter that captures emissions above 700 nm.

It is crucial to verify the filter specifications of your qPCR instrument and, if necessary, to calibrate the instrument for the MegaStokes 735 dye.

Conclusion

Azide MegaStokes 735 presents a promising option for the development of dual-labeled probes for qPCR, particularly for multiplexing applications where its far-red emission and large Stokes shift can be advantageous. The use of click chemistry for probe synthesis offers a robust and flexible method for incorporating this dye. While further experimental validation is needed to fully characterize its performance in qPCR, this application note provides a comprehensive guide for researchers to begin exploring the potential of Azide MegaStokes 735 in their quantitative nucleic acid detection assays. Successful implementation will depend on careful probe design, selection of an appropriate quencher, and optimization of qPCR conditions.

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Methodological & Application





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